![molecular formula C10H5F3N2O3 B2830567 5-(2,4,6-Trifluorophenyl)pyrimidine-2,4,6-triol CAS No. 849600-53-9](/img/structure/B2830567.png)
5-(2,4,6-Trifluorophenyl)pyrimidine-2,4,6-triol
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Overview
Description
The compound “5-(2,4,6-Trifluorophenyl)pyrimidine-2,4,6-triol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has a trifluorophenyl group attached to it, which suggests that it might have interesting chemical properties due to the presence of the highly electronegative fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar, aromatic pyrimidine ring. The trifluorophenyl group would add to the electron-withdrawing nature of the compound, potentially making it more reactive .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, pyrimidine derivatives are known to undergo a variety of reactions. For example, they can participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluorophenyl group and the pyrimidine ring. For example, the trifluorophenyl group is likely to make the compound more lipophilic, which could influence its solubility and reactivity .Scientific Research Applications
Catalytic Activities
5-[(N-arylamino)-methylene]pyrimidine-2,4,6-trione derivatives, similar in structure to 5-(2,4,6-Trifluorophenyl)pyrimidine-2,4,6-triol, have been utilized in the synthesis of Cu(II) complexes. These complexes demonstrate moderate catalytic activity in the peroxidative oxidation of cyclohexane under mild conditions (Fırıncı, 2019).
Antimycobacterial Activity
A series of 5-(hetarylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones, structurally related to 5-(2,4,6-Trifluorophenyl)pyrimidine-2,4,6-triol, have shown promise as antimycobacterial agents with low toxicity, suggesting potential for further drug discovery (Yushin et al., 2020).
PET Imaging
Radiofluorinated pyrimidine-2,4,6-triones, closely related to the chemical , have been proposed as radiotracers for positron emission tomography (PET) to visualize activated matrix metalloproteinases, which are involved in various diseases such as cancer and atherosclerosis (Schrigten et al., 2012).
Synthetic Methodology
A solvent and catalyst-free method has been developed for synthesizing 5-arylmethylene-pyrimidine-2,4,6-trione, a compound related to 5-(2,4,6-Trifluorophenyl)pyrimidine-2,4,6-triol, suggesting an eco-friendlier approach to producing similar compounds (Reddy et al., 2007).
Sensor Properties
A series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines, sharing a pyrimidine core with 5-(2,4,6-Trifluorophenyl)pyrimidine-2,4,6-triol, were synthesized and found to exhibit distinct absorption, emission wavelengths, and fluorosolvatochromic properties, making them suitable for use as polarity or proton sensors (Muraoka et al., 2016).
Antibacterial Agents
Compounds like 5-[1-(2,3- and 2,4-dichlorophenyl)-2-phenylethyl]-2,4,6-trichloropyrimidines, structurally similar to the target compound, have been synthesized and characterized as potent antibacterial agents, particularly against human bacterial flora (Allouchi et al., 2003).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-hydroxy-5-(2,4,6-trifluorophenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-3-1-4(12)6(5(13)2-3)7-8(16)14-10(18)15-9(7)17/h1-2H,(H3,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZIFIOUTHTQDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=C(NC(=O)NC2=O)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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